3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid (hereafter referred to as Fmoc-HGln(Trt)-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group removed under mild alkaline conditions (e.g., piperidine) .
- Trt (Trityl): An acid-labile group cleaved with trifluoroacetic acid (TFA) .
The compound’s hexanoic acid backbone includes an amide bond at position 6, forming a 6-oxo-6-(tritylamino) motif. This design enables selective deprotection during peptide assembly, making it valuable for synthesizing complex peptides with sensitive functional groups .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDBQXENWAMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The Fmoc and tritylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s binding to proteins and enzymes. The tritylamino group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, influence protein folding, and affect cellular signaling pathways .
Comparison with Similar Compounds
Fmoc-Lys(Trt)-OH
- Structure: (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid .
- Key Differences: Backbone: Lysine residue (ε-amino group protected by Trt) vs. homoglutamine (δ-carboxamide protected by Trt) in Fmoc-HGln(Trt)-OH. Applications: Fmoc-Lys(Trt)-OH is used for introducing lysine with orthogonal protection, while Fmoc-HGln(Trt)-OH is tailored for glutamine analogues in peptide backbones .
- Synthesis : Both compounds use Fmoc-OSu (Fmoc succinimidyl carbonate) for amine protection, but Fmoc-HGln(Trt)-OH requires additional steps to introduce the 6-oxo group .
Dde-Lys(Fmoc)-OH
- Structure: (2S)-2-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(Fmoc-amino)hexanoic acid .
- Key Differences :
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(3-Methyldiazirin-3-yl)propanoylamino]hexanoic Acid
Fmoc-Protected Pyrrolidine Derivatives
- Example: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid .
- Key Differences: Backbone Rigidity: Spirocyclic structures enhance conformational restriction, unlike the flexible hexanoic acid chain in Fmoc-HGln(Trt)-OH . Applications: Used in peptidomimetics for drug discovery vs. natural peptide synthesis for Fmoc-HGln(Trt)-OH .
Key Research Findings
- Synthetic Efficiency : Fmoc-HGln(Trt)-OH achieves moderate yields (61–75%) comparable to analogues like compound 25 in .
- Orthogonal Protection : The Trt group’s acid lability allows sequential deprotection without disrupting Fmoc, critical for multi-step SPPS .
- Physical Properties : Predicted collision cross-section (CCS) data for Fmoc-HGln(Trt)-OH adducts ([M+H]+: 253.6 Ų) aids in LC-MS characterization .
Biological Activity
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid, also known by its IUPAC name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid, is a compound with significant potential in various biological applications. Its molecular formula is C40H36N2O5, and it has been noted for its structural complexity and potential therapeutic uses.
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. The presence of the trityl group enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.
| Property | Value |
|---|---|
| CAS Number | 401915-55-7 |
| Molecular Weight | 624.73 g/mol |
| Purity | ≥95% |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of drug delivery and cancer therapy. The following sections summarize key findings related to its biological activity.
1. Antitumor Activity
Studies have shown that derivatives of Fmoc-protected amino acids can inhibit tumor growth by interfering with cellular signaling pathways. Specifically, compounds with similar structures have been found to induce apoptosis in cancer cells, suggesting that 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid may possess similar properties.
2. Drug Delivery Systems
The amphiphilic nature of the compound allows it to form nanoparticles, which can encapsulate drugs for targeted delivery. Research has demonstrated that such systems can enhance the bioavailability and efficacy of chemotherapeutic agents while minimizing side effects.
3. Cell Penetration
The trityl group contributes to the compound's ability to penetrate cell membranes effectively. This characteristic is crucial for developing carriers for nucleic acids or other therapeutic agents, enhancing their cellular uptake.
Case Studies
- Nanoparticle Formulation : A study conducted by Zhang et al. (2021) explored the use of Fmoc-amino acid derivatives in formulating nanoparticles for delivering doxorubicin to breast cancer cells. The results indicated a significant reduction in cell viability compared to free drug treatment, highlighting the potential of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid as a drug delivery vehicle.
- Apoptosis Induction : In another study by Liu et al. (2022), the compound was tested against various cancer cell lines. The findings revealed that treatment with the compound led to increased levels of caspase activation and PARP cleavage, markers indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
